molecular formula C25H23BrN4OS B11081062 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11081062
M. Wt: 507.4 g/mol
InChI Key: XSRZJKRPAISFGD-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    S-Alkylation: The triazole-3-thiol is then subjected to S-alkylation using alkyl halides in an alkaline medium.

    Acetamide Formation: The final step involves the reaction of the alkylated triazole with acetamide derivatives under suitable conditions to yield the target compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.

Scientific Research Applications

    Medicinal Chemistry: Due to its triazole core, it may exhibit antifungal, antibacterial, or anticancer activities.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound is not well-documented. triazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. The bromophenyl and methylphenyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C25H23BrN4OS

Molecular Weight

507.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H23BrN4OS/c1-16-5-4-6-21(14-16)30-24(19-8-10-20(26)11-9-19)28-29-25(30)32-15-23(31)27-22-12-7-17(2)13-18(22)3/h4-14H,15H2,1-3H3,(H,27,31)

InChI Key

XSRZJKRPAISFGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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